N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-6-28-18-12-16(13-19(29-7-2)20(18)30-8-3)21(27)24-23-26-25-22(31-23)17-11-14(4)9-10-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSURMSBECXGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl 3,4,5-triethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Agrochemicals: The compound has shown promise as a pesticide or herbicide, providing effective control of pests and weeds.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The oxadiazole ring and the aromatic substituents play a crucial role in binding to these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects: Triethoxy vs. Trimethoxy Groups
The 3,4,5-triethoxybenzamide group distinguishes this compound from trimethoxy analogs like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (). This substitution may also alter metabolic stability, as ethoxy groups are less prone to demethylation by cytochrome P450 enzymes .
Core Heterocycle Modifications
The 1,3,4-oxadiazole core is shared with compounds in (e.g., 7c–7f), which feature sulfanyl linkages and thiazole substituents. However, the dimethylphenyl substituent may improve steric shielding, enhancing stability against enzymatic degradation .
Comparison with Agrochemical Benzamides
lists benzamide-based pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide). The target compound’s triethoxy group and dimethylphenyl substituent could position it as a candidate for herbicidal or fungicidal activity, though chlorinated analogs like etobenzanid exhibit higher electrophilicity for target binding. The lack of halogenation in the target compound may reduce environmental persistence but also lower pesticidal potency .
Comparative Data Table
*Estimated based on structural formula.
Research Implications and Gaps
- Comparative studies with trimethoxy variants are needed to validate substituent effects .
- Agrochemical Potential: While lacking halogenation, the compound’s benzamide-oxadiazole hybrid structure could be optimized for selective herbicidal action, leveraging steric bulk to target specific enzymes .
- Synthetic Challenges : The triethoxy group may complicate synthesis due to steric hindrance during benzamide coupling, necessitating optimized catalytic conditions .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that belongs to the oxadiazole class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in neurodegenerative diseases and as a cholinesterase inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N3O3 with a molecular weight of approximately 396.45 g/mol. The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N3O3 |
| Molecular Weight | 396.45 g/mol |
| CAS Number | 891125-44-3 |
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. Studies indicate that oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the central nervous system .
Cholinesterase Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibition of AChE and BChE. This inhibition is particularly relevant for treating conditions like Alzheimer's disease and myasthenia gravis. The mechanism involves non-covalent interactions that block the active site of these enzymes .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. It has been reported that oxadiazole derivatives can reduce oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .
Neuroprotective Effects
In vivo studies have demonstrated that certain oxadiazole derivatives can protect neuronal cells from apoptosis and neurodegeneration. This is particularly important in the context of neurodegenerative diseases where oxidative stress and cholinergic dysfunction play pivotal roles .
Case Studies
- Inhibition Studies : A study on related oxadiazoles demonstrated IC50 values ranging from 12.8 to 99.2 µM against AChE, indicating potent inhibitory effects that could be leveraged for therapeutic purposes .
- Neuroprotection : In murine models, compounds with similar structures showed significant neuroprotective effects by inhibiting amyloid-beta aggregation and reducing oxidative stress markers .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
